1-(2,6-dimethylpiperidin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride
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Overview
Description
1-(2,6-dimethylpiperidin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dimethylpiperidin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 2,6-dimethylpiperidine.
Alkylation: The piperidine ring is then alkylated with 3-(2-prop-2-enylphenoxy)propan-2-ol under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dimethylpiperidin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,6-dimethylpiperidin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, such as analgesic, anti-inflammatory, and antipsychotic activities.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in its pharmacological effects.
Industrial Applications: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,6-dimethylpiperidin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. The compound may modulate the activity of these targets, leading to its observed pharmacological effects. For example, it may act as an agonist or antagonist at certain receptors, or it may inhibit or activate specific enzymes.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-dimethylpiperidin-1-yl)-3-(2-phenoxy)propan-2-ol;hydrochloride: This compound lacks the prop-2-enyl group, which may result in different pharmacological properties.
1-(2,6-dimethylpiperidin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-one;hydrochloride: This compound has a ketone group instead of an alcohol group, which may affect its reactivity and biological activity.
Uniqueness
1-(2,6-dimethylpiperidin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride is unique due to its specific structural features, such as the presence of the prop-2-enyl group and the combination of the piperidine and phenoxy moieties. These features contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2.ClH/c1-4-8-17-11-5-6-12-19(17)22-14-18(21)13-20-15(2)9-7-10-16(20)3;/h4-6,11-12,15-16,18,21H,1,7-10,13-14H2,2-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFBHVBZTSPSEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC=CC=C2CC=C)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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